molecular formula C17H18ClN3O3S B15044187 (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B15044187
M. Wt: 379.9 g/mol
InChI Key: KSJXAUGRZZCGPR-UVTDQMKNSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with a 4-chlorophenyl group and a 4-methylpiperazin-1-yl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the thiazolidine-2,4-dione core, which can be synthesized through the reaction of thiourea with chloroacetic acid. The resulting intermediate is then subjected to further reactions to introduce the 4-chlorophenyl and 4-methylpiperazin-1-yl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the necessary quality standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine-2,4-dione with altered substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives, such as:

    Rosiglitazone: A drug used to treat type 2 diabetes.

    Pioglitazone: Another antidiabetic drug with a similar core structure.

Uniqueness

What sets (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine-2,4-dione derivatives.

Properties

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H18ClN3O3S/c1-19-6-8-20(9-7-19)15(22)11-21-16(23)14(25-17(21)24)10-12-2-4-13(18)5-3-12/h2-5,10H,6-9,11H2,1H3/b14-10-

InChI Key

KSJXAUGRZZCGPR-UVTDQMKNSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Origin of Product

United States

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